

In-Depth Technical Guide: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate*

Cat. No.: *B116772*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **tert-butyl 2-(aminomethyl)morpholine-4-carboxylate**, a versatile building block in medicinal chemistry. This document includes key physicochemical data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

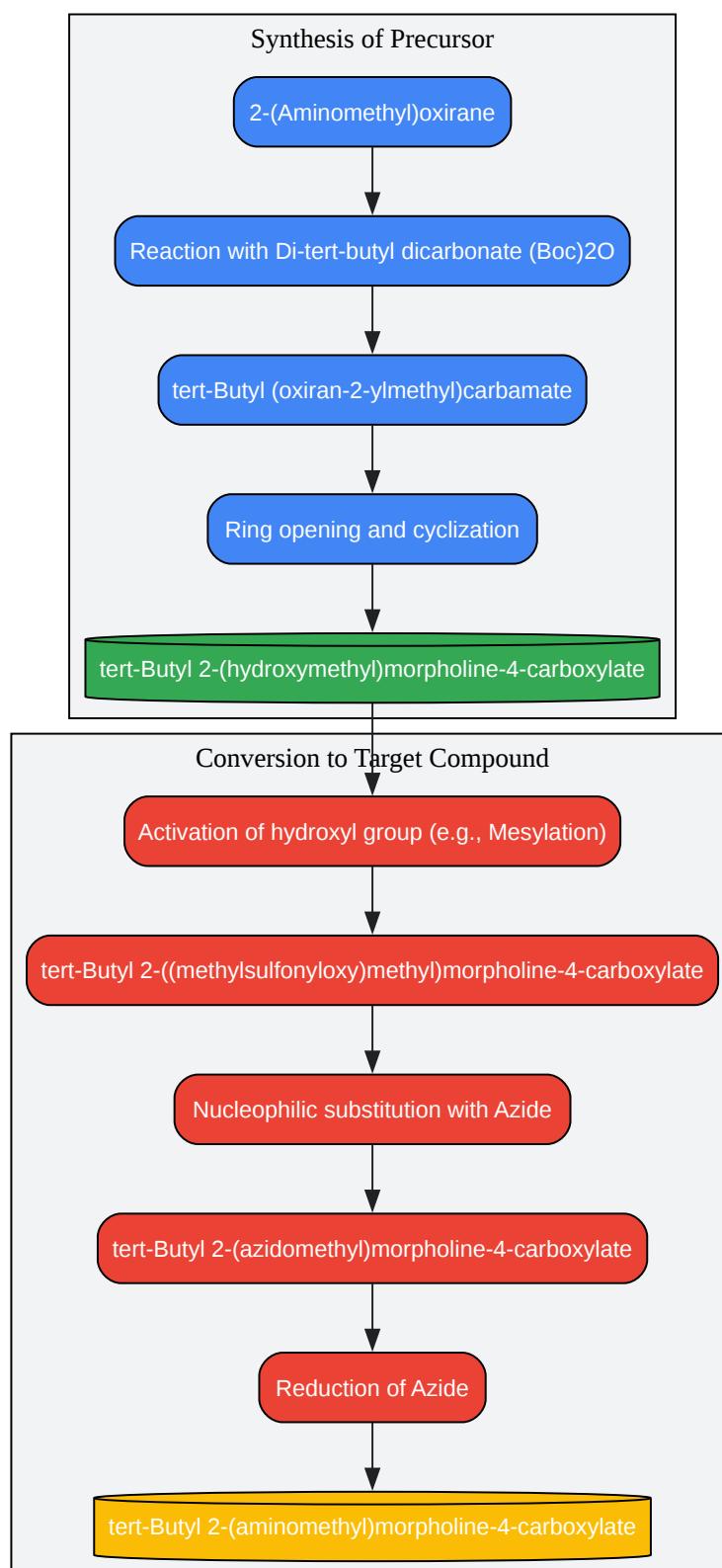
Core Physicochemical Data

The quantitative properties of **tert-butyl 2-(aminomethyl)morpholine-4-carboxylate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	216.28 g/mol	[1] [2]
Molecular Formula	C10H20N2O3	[1] [2] [3]
Appearance	White crystalline solid	[1]
Density	1.078 ± 0.06 g/cm³ (Predicted)	[1]
Boiling Point	310.7 ± 27.0 °C (Predicted)	[1]
Flash Point	141.7 °C	[1]
Solubility	Soluble in organic solvents such as dimethylformamide and dichloromethane.	[1]
CAS Number	140645-53-0	[2]

Synthetic Workflow

The following diagram illustrates a common synthetic route to **tert-butyl 2-(aminomethyl)morpholine-4-carboxylate**, starting from the corresponding hydroxymethyl precursor.

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Caption: Synthetic pathway for **tert-butyl 2-(aminomethyl)morpholine-4-carboxylate**.

Experimental Protocols

A detailed, two-stage experimental protocol for the synthesis of **tert-butyl 2-(aminomethyl)morpholine-4-carboxylate** is provided below. This procedure is based on established methods for the synthesis of the precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, followed by its conversion to the target aminomethyl compound.

Stage 1: Synthesis of **tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate**

This stage focuses on the preparation of the key intermediate.

Materials:

- 2-(Aminomethyl)oxirane
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine
- Acetonitrile
- Ethyl acetate
- Water
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- The starting material is reacted to protect the amine functionality.

- The resulting residue is dissolved in acetonitrile and cooled in an ice bath.
- To this solution, di-tert-butyl dicarbonate and triethylamine are added sequentially, and the reaction mixture is stirred at room temperature for 3 hours.[4]
- Upon completion of the reaction, the solvent is evaporated under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate.[4]
- The organic phases are combined, washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4]
- The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil.[4]

Stage 2: Conversion to **tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate**

This stage details the conversion of the hydroxyl intermediate to the final amine.

Materials:

- **tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate**
- **Methanesulfonyl chloride (or p-toluenesulfonyl chloride)**
- **Triethylamine (or other suitable base)**
- **Dichloromethane (DCM)**
- **Sodium azide**
- **Dimethylformamide (DMF)**
- **Lithium aluminum hydride (LAH) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)**
- **Tetrahydrofuran (THF) or Ethanol**

- Saturated aqueous sodium bicarbonate
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate

Procedure:

- Activation of the Hydroxyl Group: Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate and triethylamine in DCM and cool to 0 °C. Add methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated intermediate.
- Azide Substitution: Dissolve the mesylated intermediate in DMF and add sodium azide. Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the azidomethyl intermediate.
- Reduction of the Azide:
 - Method A (LAH Reduction): Carefully add a solution of the azidomethyl intermediate in dry THF to a stirred suspension of LAH in dry THF at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude product.
 - Method B (Catalytic Hydrogenation): Dissolve the azidomethyl intermediate in ethanol or a similar solvent and add a catalytic amount of 10% Pd-C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete. Filter the catalyst through celite and concentrate the filtrate to yield the final product.
- Purification: The crude **tert-butyl 2-(aminomethyl)morpholine-4-carboxylate** can be further purified by column chromatography if necessary.

Applications in Drug Discovery

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable building block in the synthesis of more complex molecules for drug discovery. The morpholine scaffold is a common motif in many biologically active compounds. The Boc-protected amine allows for selective deprotection under mild acidic conditions, facilitating its use in sequential synthetic strategies. This compound serves as a precursor for developing a wide range of potential pharmacologically active agents.

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